molecular formula C20H23N3O B4413401 N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide

N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide

Cat. No. B4413401
M. Wt: 321.4 g/mol
InChI Key: TYEWIGRHTYXESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide, also known as IBMAP, is a synthetic compound that belongs to the benzimidazole class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Scientific Research Applications

N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its anti-inflammatory and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to activate certain signaling pathways that are involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and proliferation of cancer cells. It has also been shown to activate certain signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide is its potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-diabetic properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of more soluble analogs of this compound could improve its pharmacokinetic properties and increase its potential for clinical use.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-cancer, anti-inflammatory, and anti-diabetic properties and activates certain signaling pathways involved in glucose metabolism. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand its mechanism of action and identify its molecular targets, and the development of more soluble analogs could improve its pharmacokinetic properties and increase its potential for clinical use.

properties

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-15(2)14-23-18-11-7-6-10-17(18)22-19(23)13-21-20(24)12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWIGRHTYXESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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